![molecular formula C12H11N2O6- B14352084 2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate CAS No. 90447-45-3](/img/structure/B14352084.png)
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate is an organic compound that features a benzodioxole ring, a hydrazinylidene group, and an ethoxy-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate typically involves a multi-step process. One common method includes the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the reduction of the hydrazinylidene group.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Benzodioxol-5-yl)ethanol: Shares the benzodioxole ring but differs in functional groups.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different substituents.
3-(1,3-Benzodioxol-5-yl)-2-propenal: Contains a benzodioxole ring with an aldehyde group.
Uniqueness
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate is unique due to its combination of a hydrazinylidene group and an ethoxy-oxopropanoate moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
90447-45-3 |
|---|---|
Molecular Formula |
C12H11N2O6- |
Molecular Weight |
279.23 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylhydrazinylidene)-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C12H12N2O6/c1-2-18-12(17)10(11(15)16)14-13-7-3-4-8-9(5-7)20-6-19-8/h3-5,13H,2,6H2,1H3,(H,15,16)/p-1 |
InChI Key |
SYSCNBVAZTTXRI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC2=C(C=C1)OCO2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



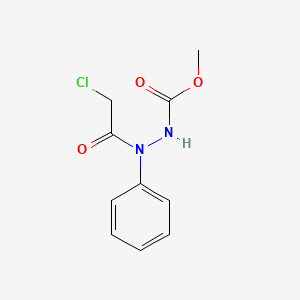
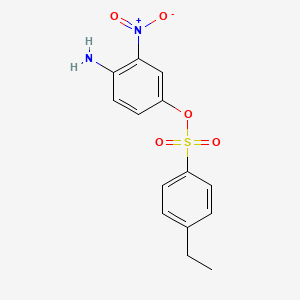
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

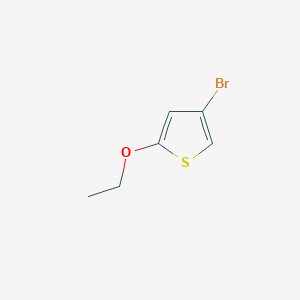
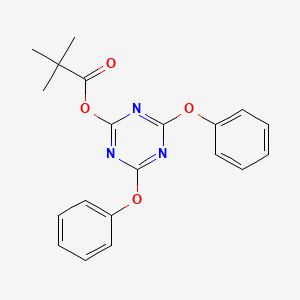
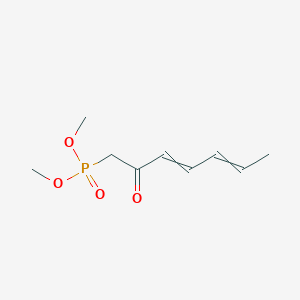
![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
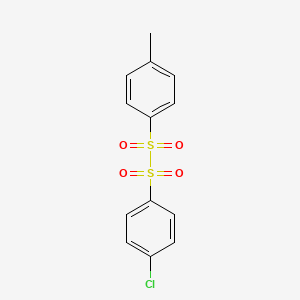

![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)

